molecular formula C13H13FN2 B12310495 N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine

Cat. No.: B12310495
M. Wt: 216.25 g/mol
InChI Key: WVXUNMOAQBGMEW-UHFFFAOYSA-N
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Description

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an amine group and a fluorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine typically involves the reaction of 4-fluoroacetophenone with 2-aminopyridine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: The major products can include oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound, such as amine derivatives.

    Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Chlorophenyl)ethyl)pyridin-2-amine
  • N-(1-(4-Bromophenyl)ethyl)pyridin-2-amine
  • N-(1-(4-Methylphenyl)ethyl)pyridin-2-amine

Uniqueness

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine

InChI

InChI=1S/C13H13FN2/c1-10(11-5-7-12(14)8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)

InChI Key

WVXUNMOAQBGMEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC=CC=N2

Origin of Product

United States

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